2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core comprising two benzene rings linked via an oxazepine moiety. The structure features a 10-methyl group and an 11-oxo substituent on the oxazepine ring, with a 2-(2-fluorophenoxy)acetamide side chain at position 2 of the tricyclic system.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-25-17-7-3-5-9-20(17)29-18-11-10-14(12-15(18)22(25)27)24-21(26)13-28-19-8-4-2-6-16(19)23/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVANBCUNCYEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps that may include the formation of the oxazepin ring, introduction of the fluorophenoxy group, and acetamide formation. While specific methodologies are not detailed in the available literature, similar compounds often utilize techniques such as:
- Nucleophilic substitution for introducing the fluorophenoxy group.
- Cyclization reactions to form the dibenzo[b,f][1,4]oxazepin structure.
These methods are essential for achieving the desired molecular architecture conducive to biological activity.
Antiviral Activity
Recent studies have indicated that compounds structurally related to 2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit significant antiviral properties. For instance, flavonoid derivatives with similar functional groups have shown moderate to excellent anti-Tobacco Mosaic Virus (TMV) activities at concentrations around 500 µg/mL. The antiviral mechanism often involves interaction with viral proteins to inhibit assembly and replication processes .
Antifungal Activity
In vitro studies suggest that related compounds possess antifungal properties against various plant pathogens. The inhibition rates against pathogens like Sclerotinia sclerotiorum were found to exceed 50% at concentrations as low as 50 µg/mL. This suggests a promising profile for agricultural applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of substituents on the oxazepin ring and their positions can significantly alter potency. For example:
- Substituents such as methyl or halogens at specific positions on the benzene ring have been correlated with enhanced antiviral activity.
- Compounds with phenethyl groups at the N-position of the oxazine ring typically exhibit superior anti-TMV activity compared to those without such groups .
Case Study 1: Antiviral Screening
A study evaluated a series of oxazinyl flavonoids for their antiviral potential against TMV. Compounds were tested at varying concentrations, revealing that those with specific substitutions showed better efficacy than ribavirin, a known antiviral agent. Notably, compounds with higher steric hindrance demonstrated enhanced activity due to improved binding interactions with viral components .
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, several synthesized derivatives were tested against common agricultural pathogens. Results indicated that most compounds exhibited significant fungicidal activity, particularly those with fluorinated aromatic groups. The inhibition rates were systematically recorded and compared against established antifungal agents .
Table 1: Antiviral Activity Against TMV
| Compound | Concentration (µg/mL) | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
|---|---|---|---|---|
| 6n | 500 | 63 | 61 | 62 |
| Ribavirin | 500 | 39 | 38 | 39 |
| Control | - | 60 | 55 | 57 |
Table 2: Antifungal Activity Against Sclerotinia sclerotiorum
| Compound | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|
| 6a | 50 | 80 |
| 6h | 50 | 91 |
| Control | - | <50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.
Structural and Functional Comparisons
Key Findings
Thiazepines may exhibit stronger π-π stacking but lower metabolic stability due to sulfur oxidation . Oxazepine derivatives generally show improved CNS penetration compared to bulkier sulfonamide analogs () .
Substituent Influence: Fluorine vs. Alkyl Chains: The 10-methyl group in the target compound reduces steric hindrance compared to the 10-butyl substituent in , which may improve binding pocket accommodation in receptors .
Pharmacological Implications: Acetamide side chains (target, ) are associated with moderate solubility and hydrogen-bonding capacity, favoring oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
